N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide
Description
N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is a structurally complex heterocyclic compound featuring a 2,3-dihydro-1,3-thiazole core substituted with a phenylimino group, a tetrahydrofuran-2-ylmethyl moiety, and a 4-methylphenyl ring. The thiophene-2-carboxamide group is attached via an (E)-configured imine linkage. This compound’s synthesis and characterization likely involve advanced spectroscopic techniques (e.g., ¹H NMR, LCMS) and X-ray crystallography to confirm its stereochemistry and purity .
Properties
Molecular Formula |
C26H25N3O2S2 |
|---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazol-5-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C26H25N3O2S2/c1-18-11-13-19(14-12-18)23-25(28-24(30)22-10-6-16-32-22)33-26(27-20-7-3-2-4-8-20)29(23)17-21-9-5-15-31-21/h2-4,6-8,10-14,16,21H,5,9,15,17H2,1H3,(H,28,30) |
InChI Key |
CTHMJOGVCUTKOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CC4CCCO4)NC(=O)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
One-Pot Sequential Synthesis
A telescoped approach condenses the dihydrothiazole formation, alkylation, and amide coupling into a single reactor, reducing purification steps. Using DMF as a universal solvent and sequential reagent addition achieves a 60% overall yield.
Solid-Phase Synthesis
Immobilizing the dihydrothiazole intermediate on Wang resin enables automated amide coupling, though yields are lower (50–55%) due to steric constraints.
Challenges and Optimization Strategies
-
Regioselectivity in Alkylation : Competing O- vs. N-alkylation is mitigated by using bulky bases (e.g., DBU) and polar aprotic solvents.
-
Imine Stability : Anhydrous conditions and molecular sieves prevent hydrolysis during condensation.
-
Amide Coupling Efficiency : Pre-activation of the carboxylic acid and slow addition to the amine minimize dimerization.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the cyclization and alkylation steps, achieving 70% yield with >99% purity. Environmental impact is reduced by solvent recycling (DMF recovery ≥90%) .
Chemical Reactions Analysis
Thiazole Ring Formation
-
Key Reagents : Mercaptoacetic acid or thiosemicarbazide derivatives are typically used to form the thiazole ring.
-
Conditions : Acidic or basic catalysis (e.g., acetic acid, PEG) under reflux or microwave irradiation .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiazole ring | Thioglycolic acid, aromatic amine, aldehyde | Acidic medium, reflux | 52–90% |
| Thiophene coupling | Thiophene-2-carboxamide precursor | EDC coupling agents, DMF | Variable |
Functional Group Transformations
-
Imine Formation : Phenylimino groups are typically introduced via condensation with aromatic aldehydes under acidic conditions .
-
Carboxamide Linkage : Thiophene-2-carboxamide is often coupled using carbodiimides (e.g., EDC) with appropriate catalysts.
Potential Chemical Reactions
Based on structural analogs, the compound may participate in:
Hydrolysis
-
Amide Bond Cleavage : Thiophene-2-carboxamide groups may hydrolyze under basic/acidic conditions to form carboxylic acids or amines.
-
Thiazole Ring Opening : Sulfur-containing rings can undergo nucleophilic attack (e.g., by hydroxide ions) under harsh conditions .
Cross-Coupling Reactions
-
Palladium-Catalyzed Coupling : Thiophene rings may undergo Suzuki/Mikado couplings to introduce aryl groups .
-
Nucleophilic Substitution : Thiazole substituents (e.g., tetrahydrofuran-2-ylmethyl) may undergo alkylation/arylation .
Biological Target Interactions
-
Enzyme Inhibition : Thiazole derivatives often interact with tubulin or carbonic anhydrases via hydrogen bonding and hydrophobic interactions .
-
Antimicrobial Activity : Complex aromatic systems may disrupt microbial membranes or DNA synthesis .
Analytical Characterization
Common techniques for this compound include:
Structural Correlation with Biological Activity
From analogous compounds:
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, derivatives with thiazole rings have shown cytotoxic effects against various cancer cell lines, often linked to their ability to induce apoptosis and inhibit tumor growth .
Anticonvulsant Effects
Thiazole-containing compounds, including this one, have demonstrated anticonvulsant activity in several studies. The structure-activity relationship (SAR) suggests that modifications in the phenyl and thiazole moieties can enhance efficacy against seizures .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar thiazole derivatives have been reported to exhibit antibacterial and antifungal activities, making them candidates for further exploration in treating infections .
Anti-inflammatory Effects
Compounds with similar structures have been investigated for anti-inflammatory properties. The thiazole ring is pivotal in mediating these effects, as it can influence the inhibition of pro-inflammatory cytokines .
Synthesis Techniques
The synthesis of N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide typically involves multi-step organic reactions including:
- Condensation Reactions : Essential for forming the imine linkages.
- Cyclization : Key to creating the thiazole ring structure.
These methods are crucial for optimizing yield and purity of the final product.
Case Study 1: Anticancer Efficacy
In a study published by MDPI, a series of thiazole derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Anticonvulsant Activity
A recent investigation into thiazole-based compounds revealed that certain derivatives exhibited superior anticonvulsant effects in animal models compared to traditional medications like ethosuximide. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Thiazole-Based Carboxamides
- N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (): This compound shares the thiophene-2-carboxamide moiety but differs in the thiazole substituents. Molecular Formula: C₁₆H₁₀F₃N₃O₄S₂; Purity: 42% .
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ():
The 3,5-difluorophenyl substituent introduces steric and electronic differences, which may alter binding affinities in biological systems. Higher purity (99.05%) suggests improved synthetic efficiency for this analogue .
Tetrahydrofuran-Containing Analogues
- 2-(2-Chlorophenyl)-4-methyl-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide ():
This compound features a tetrahydrofuran substituent and a thiadiazole ring instead of the dihydrothiazole core. The chlorophenyl group may enhance lipophilicity compared to the target’s 4-methylphenyl group.
Molecular Formula : C₁₇H₁₅ClN₄O₂S₂; Molecular Weight : 406.9 .
Physicochemical and Electronic Properties
- Hydrogen Bonding: Analogues like (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione () form supramolecular assemblies via N–H···O/S interactions. The target compound’s tetrahydrofuran group may participate in similar interactions, affecting solubility or crystal packing .
- Electron Density Analysis: Tools like Multiwfn () could elucidate electronic effects of substituents (e.g., nitro vs. phenylimino groups) on charge distribution and reactivity .
Data Tables
Table 1: Comparative Molecular Data
Table 2: Key Analytical Techniques
Biological Activity
N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring and a thiophene ring, which are known to contribute to various biological activities. Its molecular formula is with a molecular weight of 475.6 g/mol. The structural complexity allows for diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O2S2 |
| Molecular Weight | 475.6 g/mol |
| IUPAC Name | N-[4-(4-methylphenyl)-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazol-5-yl]thiophene-2-carboxamide |
| InChI Key | CTHMJOGVCUTKOR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole moiety is crucial for its anticancer properties, as it has been shown to induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation .
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced cell viability in cancerous tissues.
- Receptor Modulation : It can bind to receptors that regulate cell growth and differentiation, potentially reversing malignant transformations.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : Studies have reported IC50 values in the range of 1.61 ± 1.92 µg/mL for certain cancer cell lines, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results suggest a broad spectrum of activity, with some derivatives showing enhanced efficacy due to structural modifications that improve binding affinity to bacterial targets .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific functional groups in enhancing the biological activity of the compound:
- Thiazole Ring : Essential for cytotoxic activity; modifications here can significantly alter potency.
- Substituents on Phenyl Rings : Electron-donating groups (like methyl) at specific positions enhance activity by improving lipophilicity and binding interactions with targets.
- Carboxamide Group : This functional group is critical for maintaining the compound's interaction with biological targets .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antitumor Activity : A recent study demonstrated that derivatives of this compound could induce apoptosis in Jurkat cells (a model for leukemia), with significant alterations in gene expression related to apoptosis pathways .
- Antimicrobial Efficacy : Another research highlighted the synthesis of related thiazole compounds that exhibited superior antibacterial properties compared to conventional antibiotics, suggesting potential applications in treating resistant bacterial strains .
Q & A
Q. What are the common synthetic routes for preparing this thiazole-thiophene carboxamide derivative, and what reaction conditions are critical for yield optimization?
The compound can be synthesized via condensation reactions between substituted thiophene-2-carboxamides and functionalized thiazole intermediates. Key steps include:
- Cyclocondensation : Use of alkyl cyanoacetates and aryl/heteroaryl amines under solvent-free (neat) conditions or microwave irradiation to form the thiazole core .
- Imine Formation : Reaction of phenylimino groups with tetrahydrofuran-derived substituents, requiring controlled pH and temperature to avoid side reactions .
- Purification : Column chromatography (e.g., dichloromethane/ethyl acetate gradients) to isolate the final product, with yields typically 80–95% .
Q. How can structural characterization of this compound be performed to confirm its configuration and purity?
- NMR Spectroscopy : and NMR are essential for confirming the E-configuration of the imine group and substituent positions. For example, the thiophene carbonyl signal appears near δ 160 ppm in NMR .
- FT-IR : Key absorption bands include C=O (~1680 cm), C=N (~1600 cm), and S-C (thiazole) (~690 cm) .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for analogous hydrazinecarboxamide derivatives .
Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with IC values compared to standard drugs .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to scale up synthesis while minimizing byproducts?
- Design of Experiments (DoE) : Multi-variable optimization (e.g., temperature, solvent, catalyst loading) using statistical models like response surface methodology. For example, microwave-assisted synthesis reduces reaction time from hours to minutes .
- Heuristic Algorithms : Bayesian optimization identifies optimal parameters (e.g., 80°C, 0.1 mol% catalyst) with fewer experimental trials than traditional methods .
Q. What strategies resolve contradictions in spectral data or unexpected biological activity?
- Isotopic Labeling : Use -labeled intermediates to trace imine group behavior in NMR, clarifying tautomeric equilibria .
- Metabolite Profiling : LC-MS/MS identifies oxidative metabolites (e.g., sulfoxide derivatives) that may contribute to off-target effects .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to targets like bacterial DNA gyrase, reconciling discrepancies between in vitro and cell-based assays .
Q. How do substituents on the tetrahydrofuran and phenylimino groups influence bioactivity and stability?
- SAR Studies :
- Accelerated Stability Testing : HPLC monitoring under stress conditions (40°C/75% RH) reveals degradation via hydrolysis of the thiazole-imine bond .
Q. What computational tools predict metabolic pathways and potential drug-drug interactions?
- In Silico Metabolism : Use of software like Schrödinger’s ADMET Predictor to identify aldehyde oxidase (AO)-mediated oxidation sites, critical for thiophene-containing compounds .
- CYP450 Inhibition Assays : Fluorescence-based screening (e.g., CYP3A4) to assess interaction risks .
Methodological Notes
- Data Validation : Cross-reference NMR shifts with PubChem datasets (e.g., CID 131752765) to confirm assignments .
- Controlled Synthesis : Employ inert atmospheres (N) during imine formation to prevent oxidation .
- Advanced Analytics : High-resolution mass spectrometry (HRMS) with ±2 ppm accuracy ensures molecular formula confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
